Cas no 885272-79-7 (2-(4-BROMO-PHENYL)-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE)
2-(4-BROMO-PHENYL)-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-BROMO-PHENYL)-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE
- 2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine
- 2-(4-Bromophenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine
- 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
- 2-(2-CHLOROPHENYL)[1,3]THIAZOLO[3,2-A]PYRIDIN-4-IUM CHLORIDE
- S14-1758
- FT-0730274
- DTXSID90679441
- AB29023
- 885272-79-7
- AKOS024262567
- 2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo [5,4-c]pyridine
- 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine
- A862090
-
- MDL: MFCD06739277
- Inchi: 1S/C12H11BrN2O/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-4,14H,5-7H2
- InChI Key: YRWMNCRLLVQVLS-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=NC2=C(CNCC2)O1
Computed Properties
- Exact Mass: 278.00500
- Monoisotopic Mass: 278.005
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.1A^2
- XLogP3: 2.2
Experimental Properties
- PSA: 38.06000
- LogP: 3.07860
2-(4-BROMO-PHENYL)-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-BROMO-PHENYL)-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Alichem | A029187130-1g |
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine |
885272-79-7 | 95% | 1g |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0063-1g |
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885272-79-7 | 96% | 50mg |
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2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine |
885272-79-7 | 96% | 1g |
¥8726.45 | 2025-04-11 | |
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2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine |
885272-79-7 | 96% | 5g |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0063-500mg |
2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine |
885272-79-7 | 96% | 500mg |
¥4800.42 | 2025-04-11 |
2-(4-BROMO-PHENYL)-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE Suppliers
2-(4-BROMO-PHENYL)-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Additional information on 2-(4-BROMO-PHENYL)-4,5,6,7-TETRAHYDRO-OXAZOLO[5,4-C]PYRIDINE
2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine
2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is a complex organic compound with the CAS number 885272-79-7. This compound belongs to the class of heterocyclic compounds, specifically featuring a fused oxazole and pyridine ring system. The presence of the bromine substituent at the para position of the phenyl group introduces unique electronic and steric properties, making this compound a valuable substrate for various chemical and pharmacological studies.
The synthesis of 2-(4-bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective pathways for constructing such fused heterocycles. The compound's structure is particularly appealing due to its potential as a building block for drug discovery programs targeting various therapeutic areas.
Recent studies have highlighted the role of oxazolo[5,4-c]pyridine derivatives in modulating biological systems. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that such compounds can act as potent inhibitors of kinase enzymes, which are critical targets in oncology. The bromine substituent in 2-(4-bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine enhances its binding affinity to these enzymes by introducing electron-withdrawing effects that stabilize key interactions.
In addition to its pharmacological applications, 2-(4-bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine has shown promise in materials science. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalysis and electronic materials. A study in *Chemical Communications* reported that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, offering improved yields compared to traditional ligands.
The structural versatility of 2-(4-bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine also lends itself to applications in organic electronics. Its conjugated π-system facilitates electron delocalization, which is advantageous for designing semiconducting materials. Researchers at the University of California have explored its use in organic field-effect transistors (OFETs), achieving promising charge carrier mobilities that suggest potential for next-generation electronic devices.
From an analytical standpoint, the characterization of 2-(4-bromo-phenyl)-4,5,6,tetrahydro-oxazolo[5,c]pyridine has been enhanced by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. These advancements ensure that the compound meets rigorous quality standards required for both academic and industrial applications.
In conclusion, 2-(4-bromo-phenyl)-4,tetrahydro-oxyazo[5,c]pyridine with CAS number 885272-79-7 represents a versatile platform for exploring new chemical entities across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers in drug discovery,materials science,and catalysis.As ongoing studies continue to uncover its full potential,this compound is poised to play a significant role in advancing modern chemistry.
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